3-Azetidinomethyl-3'-chlorobenzophenone
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Overview
Description
3-Azetidinomethyl-3’-chlorobenzophenone is a chemical compound with the molecular formula C17H16ClNO and a molecular weight of 285.77 g/mol . It is also known by its IUPAC name, 3-(1-azetidinylmethyl)phenylmethanone . This compound is characterized by the presence of an azetidine ring, a chlorobenzene ring, and a benzophenone moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinomethyl-3’-chlorobenzophenone typically involves the reaction of 3-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Azetidinomethyl-3’-chlorobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Azetidinomethyl-3’-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Azetidinomethyl-3’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-3’-chlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and benzophenone moiety allow the compound to bind to specific sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Azetidinomethyl-2-chlorobenzophenone: Similar structure but with the chlorine atom in a different position.
3-Azetidinomethyl-3’-methoxybenzophenone: Contains a methoxy group instead of a chlorine atom.
3-Azetidinomethyl-3,4-dimethylbenzophenone: Contains additional methyl groups on the benzene ring
Uniqueness
3-Azetidinomethyl-3’-chlorobenzophenone is unique due to the specific positioning of the chlorine atom and the azetidine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWUAKMNZYLRAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643252 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-61-4 |
Source
|
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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